Pentalenic acid

Overview

Description

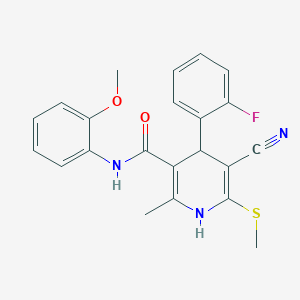

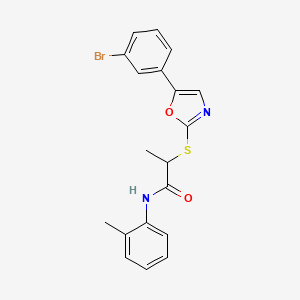

Pentalenic acid is a tricyclic sesquiterpenoid compound that has been isolated from various species of the genus Streptomyces. It is a shunt metabolite in the biosynthesis of the pentalenolactone family of metabolites. This compound is characterized by its unique tricyclo[6.3.0.0]undecane skeleton with five stereocenters, making it an intriguing molecule for scientific research .

Mechanism of Action

Target of Action

Pentalenic acid, also known as 9-Hydroxy-2,10,10-trimethyltricyclo[6.3.0.01,5]undec-6-ene-6-carboxylic acid, primarily targets an enzyme known as this compound synthase . This enzyme, also referred to as CYP105D7, is a heme-thiolate enzyme (P-450) that plays a crucial role in the biosynthesis of the pentalenolactone family of metabolites .

Mode of Action

This compound interacts with its target, the this compound synthase, through a specific chemical reaction . The enzyme catalyzes the conversion of 1-deoxypentalenate to pentalenate in the presence of reduced ferredoxin and oxygen . This interaction results in the formation of this compound .

Biochemical Pathways

This compound is a shunt metabolite in the biosynthesis of the pentalenolactone family of metabolites . It is involved in the hydroxylation of 1-deoxythis compound, a process mediated by the CYP105D7 enzyme . This biochemical pathway is crucial for the production of the pentalenolactone family of metabolites, which have significant biological functions .

Pharmacokinetics

Like most drugs, the pharmacokinetics of this compound would likely depend on its ability to pass through membranes via simple diffusion

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the biosynthesis of the pentalenolactone family of metabolites . By interacting with the this compound synthase enzyme, this compound plays a crucial role in the production of these metabolites, which have significant biological functions .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the pH of the environment could impact the activity of the this compound synthase enzyme . Additionally, the presence of other compounds in the environment could potentially interact with this compound, affecting its stability and efficacy

Biochemical Analysis

Biochemical Properties

Pentalenic acid plays a role in the biosynthesis of the pentalenolactone family of metabolites . It interacts with the enzyme CYP105D7, a member of the cytochrome P450 family, which is associated with the hydroxylation of many structurally different compounds . The interaction involves the oxidative conversion of 1-deoxythis compound to this compound .

Cellular Effects

It is known that Streptomyces species, which produce this compound, are involved in the production of antibiotics and other secondary metabolites .

Molecular Mechanism

The molecular mechanism of this compound involves the enzyme CYP105D7. This enzyme catalyzes the oxidative conversion of 1-deoxythis compound to this compound, a shunt product in the biosynthesis of the pentalenolactone family of metabolites .

Temporal Effects in Laboratory Settings

It is known that this compound is a shunt metabolite in the biosynthesis of the pentalenolactone family of metabolites .

Metabolic Pathways

This compound is involved in the biosynthesis of the pentalenolactone family of metabolites . The metabolic pathway involves at least seven genes . The enzyme CYP105D7 plays a crucial role in this pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pentalenic acid involves the hydroxylation of 1-deoxythis compound, an intermediate in the biosynthesis of pentalenolactone. This reaction is mediated by the enzyme this compound synthase (CYP105D7) in the presence of electron-transport partners such as ferredoxin and ferredoxin reductase . The process can be carried out both in vivo and in vitro.

Industrial Production Methods: Industrial production of this compound typically involves the fermentation of Streptomyces species that naturally produce the compound.

Chemical Reactions Analysis

Types of Reactions: Pentalenic acid undergoes various chemical reactions, including:

Oxidation: The hydroxylation of 1-deoxythis compound to form this compound.

Reduction: Potential reduction reactions to modify its functional groups.

Substitution: Possible substitution reactions at specific positions on the molecule.

Common Reagents and Conditions:

Oxidation: Catalyzed by this compound synthase (CYP105D7) in the presence of oxygen and reduced ferredoxin.

Reduction and Substitution: Specific reagents and conditions depend on the desired modifications and the functional groups involved.

Major Products:

This compound: The primary product of the hydroxylation of 1-deoxythis compound.

Other Derivatives: Depending on the reactions, various derivatives of this compound can be synthesized.

Scientific Research Applications

Pentalenic acid has several scientific research applications, including:

Chemistry: Used as a model compound to study sesquiterpenoid biosynthesis and enzyme catalysis.

Biology: Investigated for its role in the metabolic pathways of Streptomyces species.

Industry: Utilized in the production of pentalenolactone and related compounds, which have antimicrobial properties

Comparison with Similar Compounds

Pentalenolactone: A related sesquiterpenoid antibiotic produced by Streptomyces species.

Neopentalenoketolactone: Another metabolite in the pentalenolactone biosynthesis pathway.

1-Deoxypentalenic Acid: The precursor to this compound in its biosynthetic pathway

Comparison: this compound is unique due to its specific hydroxylation at the C-1 position, which distinguishes it from other similar compounds in the pentalenolactone family. Its unique tricyclic structure and the presence of multiple stereocenters make it an interesting subject for synthetic and biochemical studies .

Properties

IUPAC Name |

9-hydroxy-2,10,10-trimethyltricyclo[6.3.0.01,5]undec-6-ene-6-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O3/c1-8-4-5-10-9(13(17)18)6-11-12(16)14(2,3)7-15(8,10)11/h6,8,10-12,16H,4-5,7H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBLTVUMJMJIOGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C13CC(C(C3C=C2C(=O)O)O)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-(3-Phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2477424.png)

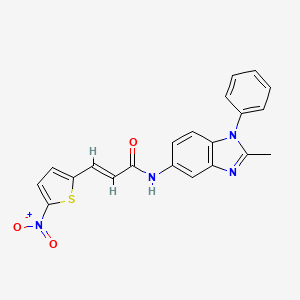

![N-(5-methyl-1,2-oxazol-3-yl)-2-({5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B2477425.png)

![N-(2H-1,3-benzodioxol-5-yl)-1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-2-carboxamide](/img/structure/B2477426.png)

![2-{[(3-fluorophenyl)methyl]sulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2477441.png)

![2-(4-bromophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide](/img/structure/B2477443.png)